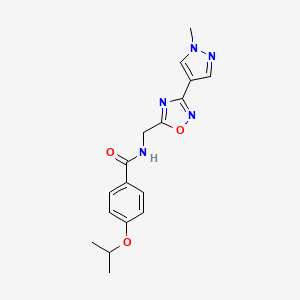![molecular formula C26H24N2O B2518940 N-((2,3,4,9-tétrahydro-1H-carbazol-6-yl)méthyl)-[1,1'-biphényl]-4-carboxamide CAS No. 852138-41-1](/img/structure/B2518940.png)
N-((2,3,4,9-tétrahydro-1H-carbazol-6-yl)méthyl)-[1,1'-biphényl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives This compound is characterized by the presence of a carbazole moiety linked to a biphenyl structure through a carboxamide group
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Similar compounds have been found to target the hippo pathway, specifically inducing the phosphorylation of lats1 and yap1/taz .
Mode of Action
It can be inferred that the compound interacts with its targets (lats1 and yap1/taz) by inducing their phosphorylation . This interaction could lead to changes in the activity of these targets, potentially suppressing cell viability .
Biochemical Pathways
The compound is likely to affect the Hippo signaling pathway, given its interaction with LATS1 and YAP1/TAZ . The Hippo pathway plays a crucial role in organ size control and tumorigenesis, among other cellular functions . Changes in this pathway could have significant downstream effects, potentially influencing cell proliferation, apoptosis, and other cellular processes .
Result of Action
It has been suggested that similar compounds can suppress cell viability both in vitro and in mouse xenografts by targeting the hippo pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form 2,3,4,9-tetrahydro-1H-carbazole.
Attachment of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated carbazole derivative in the presence of a palladium catalyst.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amidation reaction, where the amine group of the carbazole derivative reacts with a carboxylic acid derivative of biphenyl.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives with increased hydrogenation.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction reactions.
Major Products
Oxidation: Carbazolones and other oxygenated derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted biphenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c29-26(21-13-11-20(12-14-21)19-6-2-1-3-7-19)27-17-18-10-15-25-23(16-18)22-8-4-5-9-24(22)28-25/h1-3,6-7,10-16,28H,4-5,8-9,17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCUQMCMJBTVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2518863.png)

![2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2518866.png)
![1-[(3Ar,5R,7aS)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-chloroethanone](/img/structure/B2518867.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide](/img/structure/B2518870.png)
![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)


![2-phenoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide](/img/structure/B2518876.png)
![2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B2518878.png)
![3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2518879.png)
